
Calpeptin
Overview
Description
Calpeptin is a potent, cell-penetrating inhibitor of calpain, a family of calcium-dependent cysteine proteases. It is widely used in scientific research due to its ability to inhibit calpain activity, which plays a crucial role in various physiological and pathological processes .
Preparation Methods
Calpeptin is synthesized through a multi-step process involving the coupling of specific amino acid derivatives. The synthetic route typically includes the following steps:
Formation of the peptide bond: This involves the coupling of N-benzyloxycarbonyl-L-leucine and N-benzyloxycarbonyl-L-norleucine using a coupling reagent such as dicyclohexylcarbodiimide (DCC).
Deprotection: The benzyloxycarbonyl protecting groups are removed using hydrogenation or acid treatment.
Purification: The final product is purified using chromatographic techniques to obtain pure this compound.
Chemical Reactions Analysis
Calpeptin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups in this compound.
Scientific Research Applications
Neuroprotection
Calpeptin in Neurodegenerative Diseases
This compound has been shown to exert neuroprotective effects in various models of neurodegeneration. In studies involving experimental autoimmune encephalomyelitis (EAE), a model for multiple sclerosis, this compound reduced immune cell infiltration, axonal degeneration, and neuronal death. Specifically, it was found to lower the calpain:calpastatin ratio and calpain activity in spinal cord tissues, suggesting its potential as a therapeutic agent for neurodegenerative diseases .
Case Study: Spinal Cord Injury
In a model of spinal cord injury, this compound administration resulted in decreased microgliosis and astrogliosis, along with reduced axonal damage. This indicates that this compound may be beneficial in treating conditions associated with spinal cord injuries by mitigating inflammation and cell death .
Inflammation Modulation
This compound's Role in Inflammatory Responses
This compound has demonstrated anti-inflammatory properties across several studies. For instance, it inhibited the activation of the NLRP3 inflammasome, which is involved in inflammatory responses. In an ischemia/reperfusion mouse model, this compound treatment significantly decreased levels of inflammatory mediators and improved renal function by reducing tubular injury and apoptosis .
Case Study: Ischemia/Reperfusion Injury
In a controlled experiment with ischemia/reperfusion-induced acute kidney injury (AKI), mice pre-treated with this compound showed significantly improved renal function and reduced histopathological damage compared to untreated controls. The study highlighted that this compound mitigated renal dysfunction by inhibiting key inflammatory pathways .
Cancer Treatment
This compound's Anticancer Effects
Research has indicated that this compound may have potential as an anticancer agent. In pancreatic cancer studies, this compound inhibited fibroblast function and reduced tumor volume and weight in xenograft models. The compound also suppressed the migration and invasion of cancer cells, suggesting its role in targeting tumor-associated fibroblasts .
Case Study: Pancreatic Cancer
In a study involving pancreatic cancer xenografts, treatment with this compound led to significant reductions in tumor size and weight. The inhibition of desmoplastic reactions further supports its potential use as a therapeutic agent against pancreatic cancer .
Viral Infections
This compound Against SARS-CoV-2
Recent findings have shown that this compound exhibits antiviral activity against SARS-CoV-2. In vivo studies demonstrated that treatment with sulfonated this compound significantly reduced viral load in infected animals. The compound's ability to inhibit cysteine cathepsins suggests it could be a valuable addition to antiviral strategies targeting host factors rather than viral proteins .
Case Study: COVID-19 Treatment
In experiments on Golden Syrian hamsters infected with SARS-CoV-2, administration of this compound resulted in a marked decrease in viral load within the respiratory tract. This positions this compound as a promising candidate for further exploration in COVID-19 therapeutics .
Summary Table of this compound Applications
Mechanism of Action
Calpeptin exerts its effects by inhibiting the activity of calpain. It binds to the active site of calpain, preventing the protease from cleaving its substrates. This inhibition disrupts various cellular processes that depend on calpain activity, such as cytoskeletal remodeling and signal transduction .
Comparison with Similar Compounds
Calpeptin is unique due to its potent inhibitory activity and cell-penetrating ability. Similar compounds include:
S-Calpeptin: A sulfonated analog of this compound with similar inhibitory properties.
GC-376: A chemically similar prodrug that inhibits cathepsins and viral proteases.
MG132: A proteasome inhibitor that also inhibits calpain activity. This compound stands out due to its specificity and effectiveness in inhibiting calpain, making it a valuable tool in research and potential therapeutic applications.
Biological Activity
Calpeptin is a potent, cell-permeable inhibitor of calpain, a family of calcium-dependent cysteine proteases involved in various cellular processes. This compound has garnered attention for its diverse biological activities, particularly in the context of renal protection, cancer therapy, and viral inhibition. Below is a detailed overview of the biological activity of this compound, supported by relevant studies and data.
This compound primarily inhibits calpain activity by binding to the enzyme's active site, preventing substrate cleavage. This inhibition is crucial in various pathological conditions where calpain overactivation contributes to tissue damage and disease progression.
- Calpain Inhibition : this compound effectively reduces calpain activity in a dose-dependent manner, which is significant for protecting tissues from ischemic injury and other forms of cellular stress .
- Inflammasome Pathway Modulation : Studies have shown that this compound suppresses the AIM2 and NLRP3 inflammasome signaling pathways, which are implicated in inflammation-related diseases .
- Effects on Protein-tyrosine Phosphatases : this compound has been identified as an inhibitor of specific protein-tyrosine phosphatases, enhancing tyrosine phosphorylation events that can influence cell signaling pathways .
1. Renal Protection
This compound has demonstrated significant protective effects in models of acute kidney injury (AKI). In studies involving ischemia/reperfusion (IR) injury models:
- Renal Function Improvement : this compound treatment improved renal function and reduced tubular cell apoptosis in AKI models .
- Histological Benefits : It attenuated pathological damage in renal tissues and decreased proteinuria levels, indicating its potential as a therapeutic agent for renal diseases .
2. Anticancer Properties
This compound exhibits promising anticancer activities, particularly against pancreatic cancer:
- Tumor Growth Suppression : In xenograft models, this compound significantly reduced tumor volume and weight, indicating its potential as an antitumor agent .
- Inhibition of Cancer Cell Functions : this compound inhibited proliferation, migration, and invasion of pancreatic cancer cells (PCCs) and pancreatic stellate cells (PSCs), disrupting the cancer-stromal interaction crucial for tumor progression .
Activity | IC50 Value | Observations |
---|---|---|
PCC Proliferation | 74.2 μM | Significant reduction in growth |
PSC Proliferation | 62.1 μM | Decreased migration and invasion |
3. Viral Inhibition
Recent research has highlighted this compound's antiviral properties:
- SARS-CoV-2 Inhibition : this compound has shown efficacy against SARS-CoV-2 in vitro with an IC50 value of 10.7 μM. It reduced viral load in infected animal models .
- Mechanistic Insights : The compound's ability to inhibit host proteases may provide a stable target against which viral mutations cannot easily adapt .
Case Study 1: Renal Ischemia/Reperfusion Injury
In a study investigating the effects of this compound on renal function post-ischemia/reperfusion injury, researchers found that treatment with this compound significantly improved renal functional parameters and reduced histological damage compared to untreated controls. Immunofluorescence assays confirmed decreased activation of calpain and related apoptotic pathways.
Case Study 2: Pancreatic Cancer Xenografts
In another study focused on pancreatic cancer, this compound was administered to nude mice bearing xenograft tumors. Results indicated that this compound not only inhibited tumor growth but also altered the tumor microenvironment by affecting the interactions between cancer cells and stromal cells.
Q & A
Basic Research Questions
Q. How can researchers determine the optimal concentration of Calpeptin for inhibiting calpain activity in vitro?
- Methodological Answer : Perform a dose-response assay using purified calpain isoforms (e.g., μ-calpain or m-calpain) and measure protease activity via fluorogenic substrates (e.g., Suc-LLVY-AMC). Include a positive control (e.g., MDL-28170) and negative control (vehicle-only). Generate an IC50 curve using nonlinear regression analysis. Validate with Western blotting to assess cleavage of calpain-specific substrates (e.g., α-spectrin) .
- Key Considerations :
- Account for calcium concentration, as calpain activation is Ca²⁺-dependent.
- Test cell viability (e.g., MTT assay) if using cellular models to rule out cytotoxicity at higher concentrations.
Q. What experimental controls are essential when studying this compound’s effects on cellular processes like apoptosis?
- Methodological Answer :
- Vehicle control : Use DMSO at the same concentration as in this compound-treated samples.
- Positive control : Induce apoptosis with staurosporine or other known inducers.
- Calpain activity validation : Include a calpain-specific substrate cleavage assay to confirm inhibition.
- Off-target control : Compare results with calpain-knockout cells or siRNA-mediated calpain silencing .
Q. How to select appropriate cellular or animal models for this compound-based studies?
- Methodological Answer :
- For calpain isoform-specific effects : Use cells with knockout/knockdown of μ-calpain (CAPN1) or m-calpain (CAPN2).
- For disease models : Select models with calpain dysregulation (e.g., neurodegenerative diseases, muscular dystrophy).
- For in vivo studies : Optimize this compound delivery (e.g., intraperitoneal injection) and monitor bioavailability via plasma half-life assays .
Advanced Research Questions
Q. How to resolve contradictory findings on this compound’s role in apoptosis (e.g., pro-apoptotic vs. anti-apoptotic effects)?
- Methodological Answer :
- Mechanistic stratification : Assess calpain isoform expression (μ- vs. m-calpain) in the model system via qPCR or proteomics.
- Temporal analysis : Track apoptosis markers (e.g., caspase-3 activation, phosphatidylserine exposure) at multiple timepoints.
- Pathway crosstalk : Use phosphoproteomics to identify compensatory pathways (e.g., ER stress, autophagy) activated upon calpain inhibition .
- Data Interpretation Framework :
- Correlate calpain inhibition efficiency (via activity assays) with apoptosis outcomes.
- Consider cell-type-specific calpain substrate profiles (e.g., neuronal vs. immune cells).
Q. What strategies can integrate this compound studies with multi-omics approaches to uncover novel calpain-regulated pathways?
- Methodological Answer :
- Transcriptomics : Perform RNA-seq on this compound-treated vs. untreated cells to identify differentially expressed genes.
- Proteomics : Use TMT labeling or SILAC to quantify changes in calpain substrates (e.g., talin, filamin).
- Functional enrichment : Apply pathway analysis tools (e.g., DAVID, Metascape) to link omics data to calpain-dependent processes (e.g., cytoskeletal remodeling) .
- Validation : Confirm hits with orthogonal methods (e.g., CRISPR interference for genes, siRNA for proteins).
Q. How to design longitudinal studies assessing this compound’s long-term effects on cellular senescence or differentiation?
- Methodological Answer :
- Senescence markers : Monitor β-galactosidase activity, p16INK4a expression, and senescence-associated secretory phenotype (SASP) cytokines.
- Differentiation assays : Use lineage-specific markers (e.g., MyoD for myoblasts, GFAP for astrocytes) and time-lapse imaging.
- Calpain activity dynamics : Employ FRET-based calpain biosensors for real-time activity tracking .
Properties
IUPAC Name |
benzyl N-[(2S)-4-methyl-1-oxo-1-[[(2S)-1-oxohexan-2-yl]amino]pentan-2-yl]carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N2O4/c1-4-5-11-17(13-23)21-19(24)18(12-15(2)3)22-20(25)26-14-16-9-7-6-8-10-16/h6-10,13,15,17-18H,4-5,11-12,14H2,1-3H3,(H,21,24)(H,22,25)/t17-,18-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGGUOGKHUUUWAF-ROUUACIJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C=O)NC(=O)C(CC(C)C)NC(=O)OCC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC[C@@H](C=O)NC(=O)[C@H](CC(C)C)NC(=O)OCC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90922464 | |
Record name | Calpeptin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90922464 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
362.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
117591-20-5 | |
Record name | Calpeptin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=117591-20-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Calpeptin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117591205 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Calpeptin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90922464 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | CALPEPTIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/18X9FR245W | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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